(E)-2-Chloro-3-(bromomethyl)oxirane
Description
(E)-2-Chloro-3-(bromomethyl)oxirane (CAS: 129176-05-2) is a halogenated oxirane derivative with the molecular formula C₃H₄BrClO and a molecular weight of 171.42 g/mol . It is characterized by a strained three-membered epoxide (oxirane) ring substituted with chlorine at position 2 and a bromomethyl group at position 3 in the E-configuration. This compound is notable for its role as a mutagenic metabolite of 1,2-dibromo-3-chloropropane (DBCP), formed via metabolic activation in biological systems . Its physical properties include a density of 1.9±0.1 g/cm³, boiling point of 197.6±30.0 °C, and a logP value of -0.08, indicating moderate hydrophilicity .
Properties
CAS No. |
129176-05-2 |
|---|---|
Molecular Formula |
C3H4BrClO |
Molecular Weight |
171.42 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chlorooxirane |
InChI |
InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |
InChI Key |
CYVGBDSVULTHJK-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)Cl)Br |
Canonical SMILES |
C(C1C(O1)Cl)Br |
Synonyms |
2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key oxirane analogs and their substituent effects are summarized below:
Reactivity and Stability
- Halogen Effects: The presence of Cl and Br in this compound enhances its electrophilicity compared to non-halogenated oxiranes (e.g., ethylene oxide). Bromine’s polarizability facilitates nucleophilic substitutions, while chlorine stabilizes the transition state during ring-opening reactions .
- Steric Effects : The bromomethyl group introduces steric bulk, but the absence of additional substituents (e.g., methyl groups in 3-(bromomethyl)-2,2-dimethyloxirane) allows higher reactivity in SN2 reactions .
- Thermal Stability : Oxirane rings generally reduce thermal stability due to ring strain. However, halogenation may counteract this by increasing molecular rigidity .
Environmental and Toxicological Data
- Environmental Persistence : The logP value (-0.08) suggests moderate water solubility, increasing its bioavailability and environmental mobility compared to hydrophobic analogs (e.g., 3-(bromomethyl)-2,2-dimethyloxirane, logP ~1.5) .
- Toxicity Profile : The compound’s LD₅₀ in rodents is <50 mg/kg, reflecting acute toxicity consistent with its role as a DBCP metabolite .
Preparation Methods
Key Reaction Parameters:
-
Substrate : DBCP (deuterated analogs at C1 and C3 were tested).
-
Catalyst : Rat liver microsomal enzymes (cytochrome P450-dependent).
-
Conditions : pH 7.4 buffer, 37°C, NADPH cofactor.
-
Yield : Combined epoxide formation rate of 64 pmol/(min·mg protein).
Deuterium substitution studies revealed that deuteration at C1 increased epoxide formation by 50%, while deuteration at C3 completely inhibited the reaction. This suggests a kinetic isotope effect favoring hydrogen abstraction at C3 during oxidation.
Halohydrin Cyclization via Base-Mediated Epoxidation
Intramolecular cyclization of halohydrins provides a robust chemical route to epoxides. For this compound, this method involves synthesizing a 1-bromo-3-chloropropanol precursor, followed by base-induced dehydrohalogenation.
Synthetic Pathway:
-
Halohydrin Synthesis :
-
Cyclization :
Stereochemical Control:
The stereochemical outcome depends on the configuration of the halohydrin precursor. For example, anti-elimination in the cyclization step favors the (E)-isomer due to reduced steric hindrance between the bromomethyl and chloro groups.
Epoxide Bromomethylation via Halogen Exchange
Direct bromination of preformed epoxides offers a pathway to install the bromomethyl group. A patent-derived method involves reacting 2-(1-bromoethyl)-3-methyl oxirane with hydrogen fluoride-pyridine (HF-Py), followed by potassium carbonate-mediated elimination.
Stereoselective Synthesis Using Chiral Auxiliaries
Enantioenriched this compound can be synthesized via chiral epoxide precursors. Computational studies on epoxide methylenation with dimethylsulfoxonium methylide reveal an Sₙ2 mechanism that preserves stereochemistry.
Example Workflow:
-
Chiral Epoxide Preparation :
-
Asymmetric epoxidation of allylic chlorides using Sharpless or Jacobsen catalysts.
-
-
Methylenation :
Comparative Analysis of Methods
*Combined yield for (Z)- and (E)-isomers.
Q & A
Q. Advanced
- Bacterial assays : Conduct Ames tests (TA100 strain) with/without S9 metabolic activation. Dose-response curves (0.1–100 µg/plate) identify threshold mutagenic concentrations .
- Mammalian systems : Use micronucleus assays in mouse bone marrow or comet assays in human hepatocytes to assess clastogenicity. Negative results in micronucleus tests (e.g., MX) suggest tissue-specific effects .
- Controls : Include positive controls (e.g., ethyl methanesulfonate) and vehicle controls (DMSO) to validate assay sensitivity .
How can FTIR-ATR spectroscopy be validated for quantifying oxirane content in complex mixtures containing this compound?
Advanced
Validation involves:
Calibration curve : Prepare standards with known oxirane concentrations (0–10 mM) and measure absorbance at 825 cm⁻¹.
Equation : Apply the formula:
with r² ≥ 0.995 for linearity .
Reproducibility : Triplicate measurements with ≤5% RSD ensure precision.
What strategies are effective for stabilizing this compound in aqueous solutions during kinetic studies?
Q. Advanced
- pH control : Buffer solutions (pH 4–6) minimize hydrolysis. Avoid alkaline conditions (pH > 8) to prevent epoxide ring opening .
- Temperature : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to reduce degradation.
- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
